4-(3,4-Difluorophenyl)-2-methoxybenzoic acid
Description
4-(3,4-Difluorophenyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C14H10F2O3 It is a derivative of benzoic acid, featuring a methoxy group at the 2-position and a difluorophenyl group at the 4-position
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-13-7-9(2-4-10(13)14(17)18)8-3-5-11(15)12(16)6-8/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNSUOBJTBYJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689617 | |
| Record name | 3',4'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035928-97-2 | |
| Record name | 3',4'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and 2-methoxybenzoic acid.
Diazotization: 3,4-Difluoroaniline is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methoxybenzoic acid in the presence of a copper catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Reduction: The aromatic ring can be reduced to form cyclohexane derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: 4-(3,4-Difluorophenyl)-2-carboxybenzoic acid.
Reduction: 4-(3,4-Difluorophenyl)-2-methoxycyclohexane.
Substitution: 4-(3,4-Diaminophenyl)-2-methoxybenzoic acid.
Scientific Research Applications
4-(3,4-Difluorophenyl)-2-methoxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the methoxy group modulates its electronic properties. This compound can inhibit the activity of enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drugs.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
3,4-Difluorophenylacetic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
2,4-Difluorophenylacetic acid: Another difluorophenyl derivative with similar applications.
Uniqueness
4-(3,4-Difluorophenyl)-2-methoxybenzoic acid is unique due to the presence of both a methoxy group and a difluorophenyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
